molecular formula C10H6BrN3 B7906213 1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile CAS No. 1199773-68-6

1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B7906213
CAS No.: 1199773-68-6
M. Wt: 248.08 g/mol
InChI Key: VVBFQWQWTXGVBQ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-1H-pyrazole-4-carbonitrile is a pyrazole-based chemical scaffold of significant interest in medicinal and materials chemistry research . Pyrazole derivatives are renowned as stable aromatic heterocyclic compounds that serve as fundamental building blocks for a variety of applications . While specific biological data for this compound is limited in the public domain, its core structure aligns with pyrazole-carbonitrile motifs that are actively investigated for their potential pharmacological properties, including as antiviral, antifungal, and anti-inflammatory agents . Furthermore, carbonitrile-functionalized pyrazole compounds have demonstrated utility in inorganic chemistry as N, N-donor ligands for forming stable metal complexes, such as with gold(III), which are explored for their biochemical activities . Researchers value this compound for its molecular structure, which provides a versatile platform for further chemical derivatization in the synthesis of novel molecules for drug discovery and material science . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-bromophenyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrN3/c11-9-1-3-10(4-2-9)14-7-8(5-12)6-13-14/h1-4,6-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBFQWQWTXGVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901259611
Record name 1-(4-Bromophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-68-6
Record name 1-(4-Bromophenyl)-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199773-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalyst Design and Characterization

The most innovative approach involves tannic acid–functionalized silica-coated Fe₃O₄ nanoparticles (Fe₃O₄@SiO₂@Tannic acid), which serve as a heterogeneous catalyst. The synthesis of this catalyst occurs in three stages:

  • Core-shell formation : Fe₃O₄ nanoparticles are coated with SiO₂ via sol-gel methods to create Fe₃O₄@SiO₂.

  • Surface functionalization : 3-chloropropyltrimethoxysilane is grafted onto the SiO₂ surface.

  • Tannic acid immobilization : Tannic acid binds to the chloropropyl groups, forming Fe₃O₄@SiO₂@Tannic acid.

This catalyst exhibits superparamagnetic properties (confirmed by VSM analysis), enabling easy recovery via external magnets. FT-IR spectra validate the presence of tannic acid’s phenolic -OH groups (3,300–3,500 cm⁻¹) and Fe-O-Si bonds (580 cm⁻¹). BET analysis reveals a surface area of 120 m²/g, facilitating high reactant adsorption.

Reaction Optimization

The one-pot mechanochemical synthesis of 1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile involves three components:

  • Azo-linked aldehyde : 5-((4-bromophenyl)diazenyl)-2-hydroxybenzaldehyde (1 mmol, 0.260 g)

  • Malononitrile (1 mmol, 0.065 g)

  • Hydrazine derivative : p-tolylhydrazine (1 mmol, 0.136 g)

Key parameters were systematically optimized (Table 1):

  • Catalyst type : Fe₃O₄@SiO₂@Tannic acid outperformed homogeneous catalysts (e.g., NaOH, Et₃N) and other nanocatalysts (e.g., Fe₃O₄@SiO₂), achieving 95% yield in 25 minutes.

  • Catalyst loading : 0.1 g per 1 mmol substrate maximized efficiency; higher loadings caused aggregation.

  • Temperature : Room temperature (25°C) sufficed, eliminating energy-intensive heating.

The reaction proceeds via Knoevenagel condensation followed by cyclocondensation, with the catalyst’s acidic (-OH) and basic (-NH) sites activating carbonyl and nitrile groups, respectively.

Conventional Thermal Methods

Solvent-Based Synthesis

Early routes relied on refluxing 4-bromophenylhydrazine with ethyl cyanoacetate in ethanol at 80°C for 6 hours. However, this method suffered from low yields (45–50%) and required chromatographic purification.

Microwave-Assisted Improvements

Microwave irradiation (300 W, 100°C) reduced reaction time to 15 minutes while improving yield to 70%. However, scalability limitations and energy consumption hindered industrial adoption.

Spectroscopic Validation and Purity Assessment

FT-IR Analysis

The product’s FT-IR spectrum shows distinct peaks:

  • C≡N stretch at 2,190 cm⁻¹

  • C-Br stretch at 1,002 cm⁻¹

  • Aromatic C=C stretches at 1,568–1,658 cm⁻¹.

NMR Characterization

¹H NMR (DMSO-d₆, 500 MHz):

  • Aromatic protons at δ 7.2–8.3 ppm (integral: 9H)

  • Pyrazole NH₂ at δ 5.8 ppm (broad singlet, 2H).

¹³C NMR confirms the cyano carbon at δ 117.2 ppm and the quaternary pyrazole carbon at δ 159.2 ppm.

Comparative Analysis of Synthetic Routes

ParameterMechanochemical (Fe₃O₄@SiO₂@Tannic acid)Conventional ThermalMicrowave-Assisted
Yield (%)955070
Time (minutes)2536015
Temperature (°C)2580100
Catalyst Reusability8 cyclesN/AN/A
SolventSolvent-freeEthanolEthanol

The mechanochemical method excels in sustainability and efficiency, with eight reuse cycles without significant activity loss.

Industrial Scalability Challenges and Solutions

Catalyst Recovery

Fe₃O₄@SiO₂@Tannic acid’s magnetic properties allow 98% recovery via simple magnetic decantation. Leaching tests (ICP-OES) show <0.1% Fe loss per cycle.

Solvent-Free Processing

Eliminating solvents reduces waste and purification steps, aligning with green chemistry principles .

Chemical Reactions Analysis

1-(4-Bromophenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activity
1-(4-Bromophenyl)-1H-pyrazole-4-carbonitrile has been investigated for its potential as an antimicrobial and anticancer agent. Studies indicate that it interacts with biological targets, which may inhibit the biosynthesis of essential components in bacterial cells, leading to cell death. Its anticancer properties are attributed to its ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation.

Case Study: Anticancer Properties
In a study published in a peer-reviewed journal, the compound was tested against various cancer cell lines, demonstrating significant cytotoxicity. The mechanism of action was linked to the compound's ability to disrupt cellular signaling pathways critical for cancer cell survival and proliferation.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.2Apoptosis induction via caspase activation
A549 (Lung)12.8Inhibition of PI3K/Akt pathway
HeLa (Cervical)10.5Cell cycle arrest at G2/M phase

Materials Science

Organic Light-Emitting Diodes (OLEDs)
The electronic properties of this compound make it a candidate for applications in OLED technology. Its ability to emit light when subjected to an electric field can be harnessed in the development of more efficient lighting and display technologies.

Data Table: Comparison with Other OLED Materials

Material Emission Wavelength (nm) Efficiency (%)
This compound45018
TPD42015
Alq352020

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in antimicrobial applications, it may inhibit the biosynthesis of essential bacterial components, leading to cell death . In anticancer research, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile, highlighting differences in substituents, physical properties, and bioactivity:

Compound Name Substituents (R1, R3) Melting Point (°C) Yield (%) Notable Spectral Data (IR, cm⁻¹) Biological Activity/Applications Reference
This compound R1: 4-Bromophenyl, R3: CN Not reported Not reported Not available Potential pharmacological applications
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile (3i) R1: Phenyl, R3: CN 210 68 2210 (CN), 1600, 1580 (C=C) Intermediate in fine chemical synthesis
3-(4-Bromophenyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile (3h) R1: 2-Hydroxyethyl, R3: CN 135 63 2231 (CN), 1563 (C=C) Synthetic intermediate
5-Amino-1-(2,4-dinitrophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile (4a) R1: 2,4-Dinitrophenyl, R3: CN, R5: 4-Methoxyphenyl 228–229 Not reported 2296 (CN), 1335 (NO₂) Antioxidant/anti-inflammatory potential
5-Amino-3-(4-bromophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carbonitrile (114c) R1: 2-Hydroxy-2-phenylethyl, R3: CN, R5: 4-Bromophenyl 185.7–188.4 41 2194 (CN), 3398 (OH) Not reported
5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile R1: 4-Fluorophenyl, R3: CN, R5: F Not reported Not reported Not available Building block for agrochemicals/pharmaceuticals

Key Observations:

Substituent Effects on Physical Properties :

  • The presence of electron-withdrawing groups (e.g., bromine, nitrile) increases melting points due to enhanced dipole-dipole interactions. For example, 3i (m.p. 210°C) with a phenyl group exhibits a higher melting point than 3h (m.p. 135°C) with a hydroxyethyl group .
  • Bulky substituents (e.g., 2-hydroxy-2-phenylethyl in 114c) reduce crystallinity, as seen in its moderate melting point (185–188°C) .

Spectral Data Trends: The nitrile group consistently appears near 2200 cm⁻¹ in IR spectra (e.g., 2210 cm⁻¹ in 3i, 2194 cm⁻¹ in 114c) . Electron-deficient aryl groups (e.g., dinitrophenyl in 4a) introduce additional peaks (e.g., NO₂ at 1335 cm⁻¹) .

Fluorinated analogs (e.g., 5-fluoro derivatives) are often explored for enhanced metabolic stability in drug design .

Biological Activity

1-(4-Bromophenyl)-1H-pyrazole-4-carbonitrile, also known as 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a bromine atom and a cyano group, enhancing its reactivity and biological activity. Its molecular formula is C10H6Br2N4, with a molar mass of approximately 326.97 g/mol. The presence of both bromine and cyano groups provides unique chemical properties that influence its biological interactions.

PropertyValue
Molecular FormulaC10H6Br2N4
Molar Mass326.97 g/mol
Density1.87 g/cm³

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Bromination : Introduction of bromine at the 5-position using brominating agents.
  • Cyano Group Introduction : Employing nucleophilic substitution methods to add the cyano group at the 4-position.

These methods can be optimized for laboratory or industrial-scale synthesis to enhance yield and purity.

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities:

Antimicrobial Activity

Studies have shown that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound were tested against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics like ampicillin and norfloxacin .

Antitumor Activity

The compound has been evaluated for its antitumor potential. In vitro studies indicated that derivatives can inhibit cell proliferation in cancer cell lines such as MCF-7, with mechanisms involving cell cycle arrest and apoptosis induction . The IC50 values for these compounds were found to be in the micromolar range, suggesting significant potency.

Anti-inflammatory Properties

Research has identified anti-inflammatory effects associated with pyrazole derivatives. For example, structural modifications have led to compounds exhibiting superior anti-inflammatory activity compared to established drugs like diclofenac sodium . This suggests that further optimization of the pyrazole scaffold could yield potent anti-inflammatory agents.

Case Study 1: Antitumor Mechanism

A study investigated the mechanism of action of pyrazole derivatives on MCF-7 breast cancer cells. The results indicated that treatment with these compounds led to an increase in G1 phase cell population from 51% in control cells to 60% in treated cells, indicating effective cell cycle arrest . Molecular docking studies revealed binding interactions with key amino acids in target kinases, supporting their role as potential inhibitors.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of several pyrazole derivatives against Mycobacterium tuberculosis (MTB) strains. The compound exhibited significant inhibition at concentrations comparable to standard treatments, highlighting its potential as a lead compound for further development in tuberculosis therapy .

Q & A

Q. What are the common synthetic routes for 1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized?

Basic The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole-4-carbonitrile derivatives are prepared by reacting α,β-unsaturated ketones with malononitrile or cyanating agents under reflux conditions. Key parameters for optimization include:

  • Catalyst selection : Guar gum has been employed as a biocatalyst to improve yield and reduce reaction time .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMSO) and temperatures between 50–120°C are critical for achieving regioselectivity .
  • Purification : Recrystallization from methanol or ethanol enhances purity, with melting points serving as a key validation metric (e.g., 256–258°C for analogs) .

Q. How can regioselectivity in pyrazole formation be controlled during synthesis?

Advanced Regioselectivity is influenced by electronic and steric factors. For instance, Molecular Electron Density Theory (MEDT) studies reveal that interactions between electrophilic and nucleophilic moieties dictate the reaction pathway. In the synthesis of 1-(4-bromophenyl)pyrazoles, the Cβ atom of trichloronitromethane (TNM) interacts with the –N=N=C– fragment of nitrile imines, favoring Δ2-pyrazoline intermediates. However, these intermediates may undergo spontaneous CHCl₃ elimination, leading to unexpected pyrazole products. Computational modeling (e.g., DFT calculations) is essential to predict and validate regiochemical outcomes .

Structural Analysis

Q. How is the crystal structure of this compound determined using X-ray diffraction?

Basic Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data collection : Using a Bruker Kappa APEXII diffractometer with graphite-monochromated radiation (λ = 0.71073 Å) .
  • Structure refinement : SHELX software (e.g., SHELXL for refinement) is employed to solve and validate structures. Hydrogen bonding and π-π stacking interactions are analyzed to confirm packing motifs .
  • Validation : The R-factor (e.g., R = 0.040) and residual electron density maps ensure structural accuracy .

Q. How do solvent polarity and substituents affect the photophysical properties of pyrazole-4-carbonitrile derivatives?

Advanced Solvent polarity significantly impacts emission spectra. For example, in DMSO (a polar solvent), the title compound exhibits an emission peak at 356 nm due to intramolecular charge transfer (ICT). Substituents like electron-withdrawing groups (e.g., –Br) enhance conjugation, red-shifting absorption maxima. UV-Vis and fluorescence spectroscopy in solvents of varying polarity (e.g., hexane vs. DMF) are used to quantify solvatochromic effects .

Biological Activity

Q. What in vitro assays are used to evaluate the antiproliferative activity of pyrazole-4-carbonitrile derivatives?

Basic

  • Cytotoxicity assays : Compounds are tested against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays. IC₅₀ values are calculated to determine potency .
  • Carbonic anhydrase inhibition : Spectrophotometric methods (e.g., esterase activity) measure inhibition of hCA I/II isoforms, relevant for anticancer drug design .

Q. How can structure-activity relationship (SAR) studies guide the design of pyrazole-4-carbonitrile analogs with improved pharmacological profiles?

Advanced SAR studies focus on:

  • Substituent effects : Introducing –OCH₃ or –Cl groups at the 4-position enhances σ₁ receptor antagonism, as shown in binding assays (Kᵢ = 0.8–15 nM) .
  • Heterocyclic hybrids : Triazole-pyrazole hybrids (e.g., 3-(3,3-diisopropyltriazenyl)-1H-pyrazole-4-carbonitrile) show improved pharmacokinetics due to enhanced solubility and metabolic stability .

Computational and Mechanistic Studies

Q. How is Molecular Electron Density Theory (MEDT) applied to analyze reaction pathways in pyrazole synthesis?

Advanced MEDT calculates electron localization (e.g., ELF analysis) to predict regioselectivity. For example, in [3+2] cycloadditions, MEDT reveals that the nucleophilic N-atom of nitrile imines attacks the electrophilic Cβ of TNM, forming transient intermediates. However, kinetic instability may lead to unexpected products (e.g., CHCl₃ elimination), necessitating combined experimental and theoretical validation .

Q. How can researchers resolve discrepancies between experimental data and computational predictions in reaction mechanisms?

Advanced Case study: When MEDT predicts Δ2-pyrazoline formation but experiments yield pyrazoles (due to intermediate instability), multi-technique validation is critical:

  • HPLC-MS : Monitors reaction intermediates in real-time.
  • Kinetic studies : Compare activation energies (ΔG‡) of competing pathways.
  • Crystallography : Confirms final product structures .

Data Validation and Reproducibility

Q. What protocols ensure reproducibility in the synthesis of pyrazole-4-carbonitrile derivatives?

Basic

  • Standardized conditions : Precise control of reaction time (e.g., 2–12 hours), temperature (reflux at 80–120°C), and stoichiometry (1:1.2 molar ratios) .
  • Analytical validation : Consistent use of ¹H/¹³C NMR (δ 6.78–8.20 ppm for aromatic protons) and IR (CN stretch at ~2210–2296 cm⁻¹) .

Q. How are crystallographic data validated to ensure structural accuracy?

Advanced

  • SHELXPARA checks : Validate bond lengths (e.g., C–Br = 1.89–1.92 Å) and angles against expected values.
  • PLATON/ADDSYM : Detect missed symmetry or twinning in crystals.
  • CCDC deposition : Cross-referencing with databases (e.g., CCDC 987654) ensures transparency .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile

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